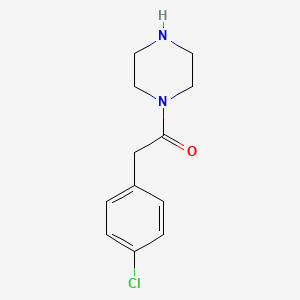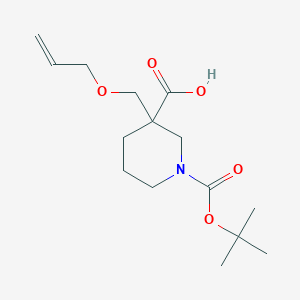
Ethyl-2,4-Dinitroanilinoacetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-dinitro-anilino-acetate is an organic compound characterized by the presence of nitro groups and an aniline moiety
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-dinitro-anilino-acetate finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dinitro-anilino-acetate typically involves the nitration of aniline derivatives followed by esterification. One common method includes the reaction of 2,4-dinitroaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Ethyl 2,4-dinitro-anilino-acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds.
Types of Reactions:
Oxidation: Ethyl 2,4-dinitro-anilino-acetate can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various organic transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Wirkmechanismus
The mechanism of action of Ethyl 2,4-dinitro-anilino-acetate involves its interaction with biological molecules, particularly proteins and enzymes. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify protein function. The aniline moiety can interact with aromatic residues in proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitroaniline: Shares the nitro and aniline functional groups but lacks the ester moiety.
Ethyl 2,4-dinitrophenylacetate: Similar structure but with a phenyl group instead of an aniline moiety.
Eigenschaften
IUPAC Name |
ethyl 2-(2,4-dinitroanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-2-19-10(14)6-11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-5,11H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSEYHQQBABCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)
![(E)-diethyl 5-(2-(benzo[d]thiazol-2-yl(cyano)methylene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2412349.png)



![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2412353.png)
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(2,4-dichlorophenyl)carbamate](/img/structure/B2412359.png)





